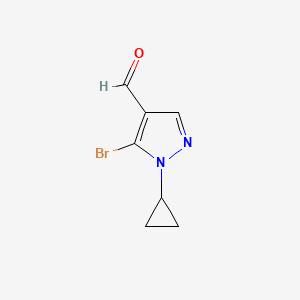
7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol is a complex organic compound with a unique structure that combines a quinolinol moiety with a pyridylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol typically involves multiple steps, starting with the preparation of the quinolinol and pyridylamino precursors. One common method involves the condensation of 2-aminopyridine with an alpha-bromoketone under microwave irradiation, which is a solvent- and catalyst-free method that provides high yields and is environmentally benign . The reaction conditions often include elevated temperatures and the use of polar organic solvents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry, which allows for the rapid and efficient synthesis of 2-pyridyl ketones, a key intermediate . This method is advantageous due to its scalability, cost-efficiency, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar bicyclic structure and have been studied for their wide range of applications in medicinal chemistry.
Alpha-(3-Methyl-2-pyridylamino)-o-cresol: This compound has a similar pyridylamino group and is used in various chemical reactions.
Uniqueness
7-(alpha-(3-Methyl-2-pyridylamino)benzyl)-8-quinolinol is unique due to its specific combination of a quinolinol and pyridylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
73855-36-4 |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
7-[[(3-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H19N3O/c1-15-7-5-14-24-22(15)25-19(16-8-3-2-4-9-16)18-12-11-17-10-6-13-23-20(17)21(18)26/h2-14,19,26H,1H3,(H,24,25) |
Clé InChI |
WKQUEMVLENNTJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)



![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)






![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
